![molecular formula C20H17FN2O4S B2750104 3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide CAS No. 946246-88-4](/img/structure/B2750104.png)
3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide
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Description
The compound “3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide” is a complex organic molecule. It is related to a class of compounds that have been studied for their potential as anti-tubercular agents . These compounds are designed and synthesized for their potential activity against Mycobacterium tuberculosis .
Scientific Research Applications
Fluorinated Compounds in Medicinal Chemistry
Fluorinated compounds, such as fluorinated quinolines and their derivatives, play a crucial role in medicinal chemistry due to their unique biological activities. These compounds have been explored for their potential as antimicrobial and anticancer agents. For instance, novel furan coupled quinoline diamide hybrid scaffolds have shown potent antitubercular activity, indicating that fluorinated compounds can significantly contribute to tuberculosis drug discovery (Rajpurohit et al., 2019).
Asymmetric Fluorocyclizations in Organic Synthesis
In organic synthesis, asymmetric fluorocyclizations of alkenes have garnered attention for converting feedstock olefins into valuable cyclic fluorinated molecules. These processes are critical for creating compounds for pharmaceutical, agrochemical, medical, and material sectors, highlighting the importance of fluorinated compounds in diverse scientific applications (Wolstenhulme & Gouverneur, 2014).
Fluorescence Properties for Chemical Sensing
Fluorophores derived from quinoline and related structures, such as 3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide, are extensively studied for their solid-state fluorescence properties. These properties are particularly useful in designing chemical sensors and imaging agents for biological systems, highlighting the potential of these compounds in bioanalytical chemistry (Ooyama et al., 2010).
Synthesis of Fluorinated Heterocycles
The synthesis of fluorinated heterocycles, including quinolines and isoquinolines, through intramolecular substitution and cyclization reactions, demonstrates the versatility of fluorinated compounds in organic synthesis. These reactions enable the production of various fluorinated derivatives with potential applications in medicinal chemistry and materials science (Ichikawa et al., 2006).
Anticancer and Antimicrobial Activities
Several studies have reported the synthesis and biological evaluation of quinoline and benzenesulfonamide derivatives as potent inhibitors of carbonic anhydrase isoforms, which are involved in various physiological processes. These compounds have shown significant anticancer and antimicrobial activities, underscoring the potential of fluorinated quinoline derivatives in the development of new therapeutic agents (Al-Sanea et al., 2019).
properties
IUPAC Name |
3-fluoro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O4S/c21-15-5-1-6-17(13-15)28(25,26)22-16-8-9-18-14(12-16)4-2-10-23(18)20(24)19-7-3-11-27-19/h1,3,5-9,11-13,22H,2,4,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDDMKXAPVKEWFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)F)N(C1)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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